4,5-Di(hydroxymethyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

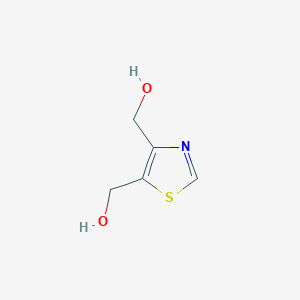

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(hydroxymethyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c7-1-4-5(2-8)9-3-6-4/h3,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPJTRKDLZMFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856127 | |

| Record name | (1,3-Thiazole-4,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393686-89-9 | |

| Record name | (1,3-Thiazole-4,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Di(hydroxymethyl)thiazole: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Di(hydroxymethyl)thiazole is a key heterocyclic building block in medicinal chemistry, primarily recognized as a precursor in the synthesis of Vitamin B1 (Thiamine) and its derivatives. The strategic placement of two hydroxymethyl groups on the thiazole core offers versatile handles for further chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore both the construction of the thiazole ring via the renowned Hantzsch synthesis and the subsequent functional group transformations required to yield the target diol. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions contribute to its frequent role as a pharmacophore. The synthesis of substituted thiazoles, therefore, remains an area of intense research interest. This compound, in particular, serves as a crucial intermediate, most notably in the industrial synthesis of Thiamine (Vitamin B1), where it is coupled with a pyrimidine moiety.[1] Beyond its role in vitamin synthesis, the diol functionality provides a platform for derivatization, enabling the exploration of new chemical space in drug development programs.

This guide will focus on the most practical and established chemical synthesis routes to this compound, providing the necessary detail for reproduction in a laboratory setting.

Primary Synthetic Strategy: A Two-Stage Approach

The most logical and widely applicable approach to the synthesis of this compound involves a two-stage strategy:

-

Stage 1: Formation of the Thiazole Ring. This is typically achieved through the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole core from readily available starting materials.[2][3] The key advantage of this approach is the ability to introduce substituents at the 4- and 5-positions with a high degree of control. For our target molecule, this involves the synthesis of a 4,5-dicarbalkoxythiazole.

-

Stage 2: Reduction of the Ester Functionalities. The ester groups of the synthesized thiazole intermediate are then reduced to the corresponding primary alcohols using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[4][5]

The following sections will delve into the specifics of each of these stages, providing both mechanistic explanations and detailed experimental procedures.

Stage 1: Hantzsch Thiazole Synthesis of a 4,5-Dicarbalkoxythiazole Intermediate

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[2][3][6] To generate a 4,5-dicarbalkoxythiazole, a key starting material is a halogenated β-ketoester derivative.

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a series of well-established steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This results in the formation of a thiazolinium salt intermediate.

-

Cyclization: An intramolecular cyclization occurs, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

The overall transformation is a highly efficient method for the construction of the thiazole heterocycle.

Experimental Protocol: Synthesis of Diethyl 2-Methylthiazole-4,5-dicarboxylate

This protocol describes the synthesis of a representative 4,5-dicarbalkoxythiazole intermediate.

Starting Materials:

-

Thioacetamide

-

Diethyl 2-chloro-3-oxosuccinate

-

Triethylamine

-

Acetonitrile

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in acetonitrile.

-

To this solution, add diethyl 2-chloro-3-oxosuccinate (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-3 hours, during which a solid precipitate may form.

-

Slowly add triethylamine (2.5 equivalents) to the reaction mixture.

-

Heat the mixture to a gentle reflux and maintain for 1-2 hours.

-

Cool the reaction mixture to room temperature and filter to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure diethyl 2-methylthiazole-4,5-dicarboxylate.

| Reactant | Molar Ratio | Role |

| Thioacetamide | 1.0 | Thioamide component |

| Diethyl 2-chloro-3-oxosuccinate | 1.0 | α-haloketone component |

| Triethylamine | 2.5 | Base |

| Acetonitrile | - | Solvent |

Stage 2: Reduction of the Diester to this compound

The reduction of the ester functionalities of the 4,5-dicarbalkoxythiazole intermediate is a critical step to afford the target diol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[4][5]

Mechanism of LiAlH₄ Reduction of Esters

The reduction of an ester with LiAlH₄ proceeds via a two-step mechanism for each ester group:

-

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde.

-

Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, leading to the formation of a primary alcohol upon acidic workup.[7]

Since the target molecule contains two ester groups, a sufficient excess of LiAlH₄ is required to ensure complete reduction.

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of diethyl 2-methylthiazole-4,5-dicarboxylate to 2-methyl-4,5-di(hydroxymethyl)thiazole. A similar procedure can be followed for the unsubstituted analogue.

Starting Materials:

-

Diethyl 2-methylthiazole-4,5-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a significant excess, e.g., 4-5 equivalents) in anhydrous THF.

-

Addition of the Ester: Dissolve diethyl 2-methylthiazole-4,5-dicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The reaction is typically exothermic. After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously and slowly add saturated aqueous sodium sulfate solution dropwise to quench the excess LiAlH₄. This should be done with vigorous stirring until the grey suspension turns into a white, granular precipitate.

-

Filtration and Extraction: Filter the mixture through a pad of celite and wash the filter cake thoroughly with THF.

-

Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

| Reactant | Molar Ratio | Role |

| Diethyl 2-methylthiazole-4,5-dicarboxylate | 1.0 | Substrate |

| Lithium aluminum hydride (LiAlH₄) | 4.0 - 5.0 | Reducing agent |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| Saturated aqueous sodium sulfate | - | Quenching agent |

Alternative Synthetic Pathways and Considerations

While the Hantzsch synthesis followed by reduction is the most common route, other potential pathways exist:

-

Direct Hantzsch Synthesis with Hydroxymethyl Precursors: In principle, one could perform a Hantzsch synthesis using an α-haloketone that already contains the hydroxymethyl groups (or protected versions thereof). However, the availability and stability of such starting materials can be a significant challenge.

-

Modification of other Thiazole Derivatives: It may be possible to synthesize this compound from other commercially available thiazole derivatives through a series of functional group interconversions. However, these routes are often longer and less efficient than the de novo synthesis described above.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Figure 1: Hantzsch synthesis followed by reduction.

Figure 2: Mechanism of LiAlH4 reduction of an ester.

Conclusion

The synthesis of this compound is a key process for accessing important building blocks in medicinal chemistry. The two-stage approach, commencing with the Hantzsch thiazole synthesis to form a 4,5-dicarbalkoxythiazole intermediate, followed by its reduction with lithium aluminum hydride, represents a reliable and versatile strategy. This guide has provided a detailed overview of the mechanistic underpinnings of these reactions, along with practical experimental protocols. By understanding the principles and procedures outlined herein, researchers can confidently synthesize this compound and its derivatives for their own research and development endeavors.

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- ResearchGate. Thiamin Synthesis From Thiazole and Pyrimidine Precursors.

- SynArchive. Hantzsch Thiazole Synthesis.

- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.

- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

- Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- National Institutes of Health. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

- ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.

- PubMed Central. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.

- SciSpace. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles.

- MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.

- MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- Google Patents. Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.

- YouTube. Reduction of Acid Derivatives.

- PubMed Central. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.

- Google Patents. Synthetic method of 4-methylthiazole-5-formaldehyde.

- Google Patents. Preparation of 4-methyl thiazole-5-carboxyl acid.

- YouTube. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism).

- Google Patents. Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

Sources

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Di(hydroxymethyl)thiazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established chemical principles to offer predicted properties and detailed experimental protocols for their validation. This document is intended to serve as a foundational resource for researchers, enabling them to anticipate the behavior of this compound in various experimental settings and providing the necessary methodologies for its empirical characterization.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4] The thiazole moiety is present in numerous FDA-approved drugs, highlighting its clinical relevance and therapeutic potential.[3] The functionalization of the thiazole ring, as in this compound, offers opportunities to modulate physicochemical properties such as solubility and to introduce key interaction points for biological targets.

Molecular Structure and Predicted Physicochemical Properties

Chemical Structure:

Caption: Molecular structure and identifiers for this compound.

Predicted Physicochemical Data Summary:

| Property | Predicted Value | Notes and Rationale |

| Melting Point (°C) | > 25 (Solid at RT) | Similar to 5-(hydroxymethyl)thiazole, which is a solid. The presence of two hydroxyl groups would likely increase the melting point due to enhanced hydrogen bonding. |

| Boiling Point (°C) | > 200 (decomposes) | High boiling point is expected due to the polar nature and hydrogen bonding capabilities. Decomposition at high temperatures is likely. 4-methyl-5-(2-hydroxyethyl)thiazole has a boiling point of 135 °C at 7 mmHg.[5] |

| Water Solubility | Soluble | The two hydroxyl groups are expected to confer good aqueous solubility through hydrogen bonding with water. 4-methyl-5-(2-hydroxyethyl)thiazole is reported to be soluble in water.[5][6] |

| logP (o/w) | < 1 | The presence of two polar hydroxyl groups will significantly lower the octanol-water partition coefficient, indicating hydrophilicity. |

| pKa (acidic) | ~13-14 | The hydroxyl groups are weakly acidic. The pKa of the hydroxyl group in 5-(hydroxymethyl)thiazole is predicted to be around 13.61.[7] |

| pKa (basic) | ~2-3 | The nitrogen atom in the thiazole ring is weakly basic. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility

Causality Behind Experimental Choice: The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound, providing a fundamental understanding of its behavior in aqueous media, which is critical for drug delivery and formulation.[8]

Experimental Workflow:

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Determination of Octanol-Water Partition Coefficient (logP)

Causality Behind Experimental Choice: The shake-flask method for logP determination directly measures the partitioning of a compound between a non-polar (n-octanol) and a polar (water) phase, providing a crucial indicator of its lipophilicity, which influences membrane permeability and pharmacokinetic properties.[9]

Experimental Workflow:

Caption: Workflow for determining logP using the shake-flask method.

Step-by-Step Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely, often aided by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Causality Behind Experimental Choice: A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural characterization of the molecule. NMR reveals the connectivity of atoms, IR identifies functional groups, and MS determines the molecular weight and fragmentation pattern, collectively confirming the compound's identity and purity.[10]

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Predicted Chemical Shifts (in CDCl₃):

-

~8.8 ppm (singlet, 1H, H2 of thiazole ring)

-

~4.8 ppm (singlet, 4H, two -CH₂- groups)

-

~3.5 ppm (broad singlet, 2H, two -OH groups)

-

-

-

¹³C NMR (Carbon NMR):

-

Predicted Chemical Shifts (in CDCl₃):

-

~155 ppm (C2 of thiazole)

-

~145 ppm (C4 of thiazole)

-

~130 ppm (C5 of thiazole)

-

~55 ppm (-CH₂OH)

-

-

Experimental Protocol for NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Include 2D experiments like COSY and HSQC for unambiguous signal assignments.

3.3.2. Infrared (IR) Spectroscopy

-

Predicted Absorptions:

-

Broad peak around 3300 cm⁻¹ (O-H stretch of hydroxyl groups)

-

Peaks around 2900 cm⁻¹ (C-H stretch of methylene groups)

-

Peaks in the 1600-1400 cm⁻¹ region (C=N and C=C stretching of the thiazole ring)

-

Strong peak around 1050 cm⁻¹ (C-O stretch of the primary alcohols)

-

Experimental Protocol for IR:

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.3.3. Mass Spectrometry (MS)

-

Predicted Molecular Ion Peak (M⁺):

-

m/z = 145.02 (for the most abundant isotopes)

-

-

Expected Fragmentation:

-

Loss of H₂O (m/z = 127)

-

Loss of CH₂OH (m/z = 114)

-

Experimental Protocol for MS:

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

-

Analysis: Acquire the mass spectrum, noting the m/z of the molecular ion and major fragment ions.

Conclusion

This compound is a promising scaffold for further chemical exploration in drug discovery and materials science. While comprehensive experimental data for this specific molecule is limited, this guide provides a robust framework for its characterization. The predicted physicochemical properties, grounded in the behavior of related thiazole derivatives, offer a valuable starting point for experimental design. The detailed protocols provided herein empower researchers to empirically determine the key parameters necessary for advancing their research and development efforts with this versatile compound.

References

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). Current Drug Discovery Technologies, 15(3), 163-177. [Link]

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- A review on thiazole based compounds & it's pharmacological activities. (2024).

- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti.

- 4-Methyl-5-(2-hydroxyethyl)thiazole. (n.d.). PubChem.

- Physicochemical Properties and Compound Quality. (2015). Royal Society of Chemistry.

- Physicochemical Properties. (2023). The Handbook of Medicinal ChemistryPrinciples and Practice.

- 5-(Hydroxymethyl)thiazole. (2024). ChemBK.

- 4-Methyl-5-thiazoleethanol. (n.d.). Solubility of Things.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. books.rsc.org [books.rsc.org]

- 9. books.rsc.org [books.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

4,5-Di(hydroxymethyl)thiazole CAS number and molecular structure

An In-Depth Technical Guide to 4,5-Di(hydroxymethyl)thiazole: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This structure is integral to numerous natural products, such as Vitamin B1 (Thiamine), and a wide array of FDA-approved drugs, including anticancer and antimicrobial agents.[1][2][3][5] Within the vast library of thiazole derivatives, molecules functionalized at multiple positions offer exceptional versatility as building blocks for complex molecular architectures.

This guide focuses on This compound , also known as thiazole-4,5-dimethanol. As a bifunctional synthon, it presents two reactive primary alcohol groups on a stable aromatic core, making it a highly valuable, albeit specialized, intermediate for organic synthesis and drug discovery. This document provides a comprehensive technical overview of its chemical identity, a robust proposed synthesis protocol, expected characterization data, and its potential applications for researchers, scientists, and drug development professionals.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and core properties. This compound is characterized by a central thiazole ring substituted at the C4 and C5 positions with hydroxymethyl (-CH2OH) groups.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (1,3-Thiazole-4,5-diyl)dimethanol | N/A |

| CAS Number | 1393686-89-9 | AccelaChemBio |

| Molecular Formula | C₅H₇NO₂S | AccelaChemBio |

| Molecular Weight | 145.18 g/mol | AccelaChemBio |

Note: The CAS number is provided by chemical suppliers but may have limited indexing in major public chemical databases, reflecting its status as a specialized research chemical.

Table 2: Predicted Physicochemical Properties and Comparison with Analogs

Direct experimental data for this compound is scarce. The following table provides predicted values alongside experimentally determined properties of related, simpler thiazole alcohols for context and comparison.

| Property | This compound (Predicted) | 5-(Hydroxymethyl)thiazole (Experimental)[6][7] | 4-Methyl-5-(2-hydroxyethyl)thiazole (Experimental)[8][9] |

| Physical Form | Solid | Oil / Solid | Solid |

| Boiling Point | >250 °C | 95-96 °C @ 0.02 mmHg | 135 °C @ 7 mmHg |

| Melting Point | >100 °C | N/A | <25 °C |

| Water Solubility | High | Soluble | Soluble |

| LogP | -1.0 to -0.5 | -0.17 | 0.8 |

The presence of two hydroxyl groups in the target molecule is expected to significantly increase its polarity, leading to a higher melting point and greater water solubility compared to its monosubstituted or alkylated analogs.

Part 2: Synthesis and Purification

While various methods exist for constructing the thiazole ring, a practical and efficient route to this compound for a research setting involves the chemical reduction of a readily available precursor, diethyl thiazole-4,5-dicarboxylate. This approach leverages a common and reliable transformation in organic synthesis.

Proposed Synthetic Pathway: Reduction of a Di-ester

The core of this synthesis is the reduction of two ester functional groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures complete conversion where milder reagents might fail.

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material: Diethyl thiazole-4,5-dicarboxylate is an ideal precursor. It can be synthesized via established methods, such as the Hantzsch thiazole synthesis, and the ethyl ester groups are excellent leaving groups during the reduction.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting esters to primary alcohols with high efficiency. Its use necessitates anhydrous conditions as it reacts violently with water.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is inert to LiAlH₄ and effectively solubilizes both the starting ester and the intermediate alkoxide species.

-

Workup (Quenching): A sequential addition of water, followed by aqueous sodium hydroxide, and then more water (a Fieser workup) is a standard and safe method for quenching excess LiAlH₄. This procedure is crucial for decomposing the reactive hydride and precipitating the aluminum salts as a filterable solid, simplifying the product isolation.

Experimental Protocol: Synthesis and Purification

This protocol describes a self-validating system for the synthesis, workup, and purification of the target compound.

Materials:

-

Diethyl thiazole-4,5-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate and Methanol (for chromatography)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Workflow Diagram:

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

-

Reagent Addition: Anhydrous THF is added to the flask via cannula, followed by the portion-wise addition of LiAlH₄ (2.5 equivalents). The resulting slurry is cooled to 0 °C in an ice-water bath.

-

Substrate Addition: Diethyl thiazole-4,5-dicarboxylate (1 equivalent) is dissolved in anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams. Vigorous stirring is maintained.

-

Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF and ethyl acetate.

-

Drying and Concentration: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in ethyl acetate) to isolate the pure this compound.

Part 3: Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value / Observation | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~8.8 ppm | H at C2 (thiazole ring) |

| (400 MHz, DMSO-d₆) | Multiplicity | Singlet | |

| Integration | 1H | ||

| Chemical Shift (δ) | ~4.7 ppm | -CH ₂OH at C4 | |

| Multiplicity | Doublet | ||

| Integration | 2H | ||

| Chemical Shift (δ) | ~4.6 ppm | -CH ₂OH at C5 | |

| Multiplicity | Doublet | ||

| Integration | 2H | ||

| Chemical Shift (δ) | ~5.5 ppm | -CH₂OH (both) | |

| Multiplicity | Triplet (couples to CH₂) | ||

| Integration | 2H | ||

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm | C 2 (thiazole ring) |

| (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~148 ppm | C 4 (thiazole ring) |

| Chemical Shift (δ) | ~130 ppm | C 5 (thiazole ring) | |

| Chemical Shift (δ) | ~55 ppm | -C H₂OH at C4 | |

| Chemical Shift (δ) | ~54 ppm | -C H₂OH at C5 | |

| FT-IR | Wavenumber (cm⁻¹) | 3400-3200 cm⁻¹ (broad, strong) | O-H stretch (alcohol) |

| (ATR) | Wavenumber (cm⁻¹) | ~3100 cm⁻¹ (medium) | C-H stretch (aromatic) |

| Wavenumber (cm⁻¹) | ~2900 cm⁻¹ (medium) | C-H stretch (aliphatic) | |

| Wavenumber (cm⁻¹) | ~1050 cm⁻¹ (strong) | C-O stretch (primary alcohol) | |

| MS (ESI+) | m/z | 146.02 | [M+H]⁺ |

| m/z | 168.00 | [M+Na]⁺ |

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.[10]

-

Analysis: Process the data to determine chemical shifts, coupling constants, and integrations to confirm the proposed structure.

Part 4: Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound stems from its two primary alcohol functional groups, which can be independently or simultaneously transformed into a variety of other functionalities.

Role as a Bifunctional Synthon: The twin hydroxymethyl groups are versatile handles for further synthetic elaboration. They can be:

-

Oxidized to form the corresponding dialdehyde or dicarboxylic acid, which are precursors for heterocycle formation or peptide coupling.

-

Converted to Halides (e.g., -CH₂Br or -CH₂Cl) to enable nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Sonogashira).

-

Esterified or Etherified to introduce new side chains, modify solubility, or act as protecting groups.

Caption: Potential synthetic transformations of the hydroxymethyl groups.

Scaffold for Bioactive Molecules: The thiazole core is a proven pharmacophore in a multitude of therapeutic areas.[1][4] By using this compound as a central scaffold, medicinal chemists can systematically build out novel molecular entities. For example, attaching different pharmacophoric groups to each of the two functional handles allows for the exploration of structure-activity relationships (SAR) in a defined and rigid spatial orientation, a key strategy in rational drug design.[11] This approach is valuable for developing new anticancer, antibacterial, or anti-inflammatory agents.[3][4][12]

Conclusion

This compound represents a potent and versatile, yet underutilized, building block in synthetic chemistry. While not a common commodity chemical, its straightforward synthesis from dicarboxylate precursors makes it readily accessible to the research community. Its bifunctional nature provides a rigid scaffold upon which complex molecular architectures can be constructed, making it an attractive starting point for creating new chemical probes, materials, and therapeutic candidates. This guide provides the foundational knowledge—from synthesis to characterization and potential application—to empower researchers to incorporate this valuable synthon into their discovery programs.

References

- A review on thiazole based compounds and it's pharmacological activities. (2024). Google AI Search.

- FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). FooDB.

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Journal of the Serbian Chemical Society.

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). MDPI.

- Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2024). YouTube.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Institutes of Health.

- Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2018). Slideshare.

- 4-Methyl-5-(2-hydroxyethyl)thiazole. (n.d.). PubChem.

- 5-Thiazolylmethanol. (n.d.). PubChem.

- The pharmacology of basic esters of thiazole carboxylic acids. (n.d.). SciSpace.

- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). MDPI.

- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). National Institutes of Health.

- Thiazole-4,5-dicarboxylic acid. (n.d.). PubChem.

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate.

- Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate.

- 5-(2-Hydroxyethyl)-4-methylthiazole. (n.d.). Human Metabolome Database.

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate.

Sources

- 1. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]

- 7. 38585-74-9 5-Hydroxymethylthiazole AKSci J90723 [aksci.com]

- 8. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. De Monchy Aromatics 4-methyl-5-hydroxy ethyl thiazole [demonchyaromatics.com]

- 10. aseestant.ceon.rs [aseestant.ceon.rs]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Significance of the Thiazole Scaffold: From Vitamin B1 Biosynthesis to Modern Drug Development

Abstract: The five-membered thiazole ring, a heterocyclic scaffold containing sulfur and nitrogen, represents a cornerstone of both fundamental biochemistry and advanced medicinal chemistry. While the specific molecule 4,5-Di(hydroxymethyl)thiazole is not a central biological mediator, its core structure is integral to life as the precursor to the essential cofactor thiamine (Vitamin B1). Beyond this vital metabolic role, the thiazole nucleus has emerged as a "privileged scaffold" in drug discovery, forming the backbone of numerous FDA-approved therapeutics across a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth exploration of the dual role of the thiazole moiety. We will first dissect its fundamental biological function within the de novo biosynthesis of thiamine, followed by a comprehensive overview of its application as a versatile building block in modern drug design. Finally, we will address the critical aspects of its metabolism and bioactivation—a key consideration for drug development professionals—and provide detailed experimental protocols for the synthesis and evaluation of novel thiazole-based compounds.

Section 1: The Thiazole Moiety in Essential Metabolism: The Thiamine (Vitamin B1) Biosynthesis Pathway

Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes critical to carbohydrate and amino acid metabolism in all living organisms.[1] Its structure is a conjugate of two independently synthesized heterocyclic precursors: a pyrimidine and a thiazole.[2] The biosynthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P or THZ-P), is a fascinating and complex process that underscores the fundamental importance of this scaffold.[3]

De Novo Thiazole Biosynthesis in Prokaryotes

In prokaryotic systems like E. coli and B. subtilis, the formation of the thiazole ring is a multi-enzyme process involving an elegant oxidative condensation.[2][3] The pathway requires at least six gene products and utilizes precursors from central metabolism.[2] The key steps involve:

-

Precursor Integration: The pathway begins with the coupling of glyceraldehyde 3-phosphate and pyruvate by 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) to yield 1-deoxy-D-xylulose 5-phosphate (DXP).[2]

-

Sulfur Insertion: A complex process delivers the sulfur atom. The sulfur carrier protein ThiS is first adenylated by ThiF. Subsequently, a cysteine desulfurase (like IscS or NifS) transfers sulfur from cysteine to ThiS, forming a terminal thiocarboxylate.[4] This activated sulfur is destined for incorporation into the thiazole ring.[2]

-

Ring Formation: The enzyme ThiG catalyzes the critical ring formation step, combining the sulfur-bearing ThiS, DXP, and a glycine imine (derived from glycine by the enzyme ThiO in B. subtilis) to form the thiazole phosphate ring.[4]

Thiazole Biosynthesis in Eukaryotes

Eukaryotes, including yeast and plants, employ a distinct and remarkable pathway for thiazole synthesis that is only beginning to be fully understood.[5] In contrast to the multi-protein complex in prokaryotes, a single enzyme, THI4 in yeast or its homolog THI1 in plants, is responsible for thiazole formation.[6] This enzyme catalyzes an unprecedented suicide reaction where it provides the sulfur atom for the thiazole ring from one of its own cysteine residues, destroying its own activity in a single turnover. The other precursors are NAD and glycine.[5][6]

The convergence of these two independently synthesized moieties—the pyrimidine pyrophosphate (HMP-PP) and the thiazole phosphate (HET-P)—is catalyzed by thiamin phosphate synthase (ThiE) to form thiamin monophosphate (ThMP).[2] A final phosphorylation step yields the active cofactor, thiamine pyrophosphate (TPP).[7]

Section 2: The Thiazole Scaffold in Drug Discovery and Development

The same chemical properties that make the thiazole ring a stable component of a biological cofactor—its aromaticity, planarity, and the presence of heteroatoms capable of hydrogen bonding—also make it an ideal scaffold for medicinal chemistry.[8] The thiazole nucleus is considered a "privileged structure," meaning it is a molecular framework that can provide useful ligands for more than one type of biological target.[9] This versatility has led to the development of a multitude of drugs containing a thiazole core.[10]

Therapeutic Applications of Thiazole Derivatives

The thiazole ring is a component in over 18 FDA-approved drugs and countless more in clinical development.[10][11] Its derivatives have demonstrated a vast range of biological activities.

-

Anticancer Agents: Thiazole is a key component of potent kinase inhibitors like Dasatinib (used for chronic myeloid leukemia) and Dabrafenib (a BRAF inhibitor for melanoma).[12] Its ability to fit into the ATP-binding pockets of kinases is a primary reason for its success in this area.

-

Antimicrobial Agents: The thiazole ring is found in several generations of cephalosporin antibiotics, such as Cefdinir and Ceftriaxone, and was a core component of the early sulfonamide antimicrobials like Sulfathiazole.[9][13]

-

Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and the urologic drug Febuxostat (a xanthine oxidase inhibitor for gout) feature a thiazole ring.[13]

-

Antidiabetic Agents: The thiazolidinedione class of drugs, including Pioglitazone and Rosiglitazone, which act as agonists for the PPARγ receptor to improve insulin sensitivity, are prominent examples of thiazole-containing therapeutics.

-

Antiviral and CNS Agents: The antiretroviral drug Ritonavir, used in HIV treatment, contains a thiazole moiety.[9] Additionally, thiazole derivatives have been explored for activity against various CNS targets, including dopamine and adenosine receptors.

| Drug Name | Therapeutic Class | Mechanism of Action | Key Structural Feature |

| Dasatinib | Anticancer | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, SRC family) | Aminothiazole core |

| Dabrafenib | Anticancer | BRAF kinase inhibitor | Thiazole ring linked to a sulfonamide |

| Cefdinir | Antibiotic (Cephalosporin) | Inhibits bacterial cell wall synthesis | Aminothiazole side chain |

| Ritonavir | Antiviral (HIV) | Protease inhibitor | Bis-thiazole structure |

| Meloxicam | Anti-inflammatory (NSAID) | Preferential COX-2 inhibitor | 4-hydroxy-2-methyl-thiazole scaffold |

| Pioglitazone | Antidiabetic | Peroxisome proliferator-activated receptor gamma (PPARγ) agonist | Thiazolidinedione ring |

| Febuxostat | Anti-gout | Xanthine oxidase inhibitor | Thiazole carboxylic acid |

Section 3: Metabolism, Bioactivation, and Safety Considerations

For drug development professionals, understanding a compound's metabolic fate is as critical as understanding its efficacy. Thiazole-containing drugs are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[14][15] While often leading to detoxification and excretion, this metabolic processing can sometimes generate chemically reactive metabolites (RMs), which pose a potential risk for toxicity.[16][17]

The thiazole ring can undergo several oxidative biotransformations:

-

Epoxidation: Oxidation across the C4=C5 double bond can form a highly reactive thiazole-epoxide. This is often a kinetically favored pathway.[16][18]

-

S-oxidation: The sulfur atom can be oxidized to form a sulfoxide.[14]

-

N-oxidation: The ring nitrogen can be oxidized to an N-oxide.[14]

These reactive intermediates, particularly epoxides, are electrophilic and can form covalent bonds with nucleophilic residues on cellular macromolecules like proteins and DNA.[17][19] This "covalent binding" can lead to mechanism-based enzyme inactivation, disruption of cellular function, and potentially trigger idiosyncratic adverse drug reactions.[19][20] Therefore, a crucial part of the drug development process for thiazole-based compounds is to conduct metabolic profiling and reactive metabolite trapping studies (e.g., with glutathione) to assess and mitigate the risk of bioactivation.[20]

Section 4: Key Experimental Protocols

This section provides validated, step-by-step methodologies for the synthesis and preliminary biological evaluation of novel thiazole derivatives.

Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, is a classic and robust method for constructing the thiazole ring.[21] It involves the condensation of an α-haloketone with a thioamide.[22][23]

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

-

2-bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

Stir bar, 20 mL scintillation vial or round-bottom flask

-

Hot plate with stirring capability

-

Buchner funnel and side-arm flask for vacuum filtration

Methodology:

-

Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).[22]

-

Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.[22]

-

Heating: Heat the mixture with vigorous stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction should become a clear solution.[23] Causality: Heating provides the activation energy for the initial SN2 attack and subsequent cyclization/dehydration steps. Methanol serves as a polar protic solvent to dissolve the reactants.

-

Cooling & Precipitation: Remove the vial from the heat and allow it to cool to room temperature.[22]

-

Neutralization: Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl. A precipitate should form immediately.[22] Causality: The initial product is the HBr salt, which is soluble. The sodium carbonate base neutralizes the acid, forming the free base of the thiazole, which is poorly soluble in water and precipitates out.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove any remaining salts.

-

Drying & Characterization: Allow the collected solid to air dry completely. The product can then be characterized by determining its mass (for yield calculation), melting point, and NMR spectroscopy.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational screening tool for novel anticancer compounds.[24][25]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel thiazole derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiazole test compound (dissolved in DMSO to make a stock solution)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)[26]

-

Solubilization solution (e.g., pure DMSO or acidified isopropanol)

-

Sterile 96-well flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[25]

-

Compound Treatment: Prepare serial dilutions of the thiazole test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" wells (medium with DMSO, no compound) and "blank" wells (medium only).[24]

-

Incubation: Incubate the plate for 48-72 hours at 37°C. Causality: This extended incubation allows the compound to exert its cytotoxic or cytostatic effects on the cell population.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[26] Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[25] Gently agitate the plate for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Average Absorbance of Vehicle Control) x 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 5: Conclusion and Future Perspectives

The thiazole ring exemplifies the elegant efficiency of nature, serving as a stable building block for the essential vitamin B1 cofactor. This same inherent stability and chemical versatility have been harnessed by scientists to establish it as one of the most important privileged scaffolds in medicinal chemistry. From its role in fundamental metabolic pathways to its presence in life-saving pharmaceuticals, the biological significance of the thiazole moiety is vast and multifaceted.

Future research will continue to leverage this remarkable scaffold. The development of novel thiazole derivatives will focus on enhancing target specificity, overcoming drug resistance, and minimizing off-target toxicity by carefully tuning metabolic pathways to avoid bioactivation. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the thiazole ring is certain to remain a central and invaluable component in the development of the next generation of therapeutic agents.

References

- Jurgenson, A. M., Ealick, S. E., & Begley, T. P. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 78, 569-597. [Link]

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

- Li, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Mini-Reviews in Medicinal Chemistry, 21(10), 1194-1215. [Link]

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

- Tighadouini, S., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(19), 4477. [Link]

- Jaladanki, C. K., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1437-1453. [Link]

- ACS Publications. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]

- Jaladanki, C. K., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1437-1453. [Link]

- Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 15-35. [Link]

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

- Khatik, G. L. (2018). Thiazole heterocycle: A privileged scaffold for drug design and discovery. IR@NBRC. [Link]

- Chatterjee, A., et al. (2006). Biosynthesis of the Thiamin Thiazole in Eukaryotes: The Conversion of NAD to an Advanced Intermediate. Journal of the American Chemical Society, 128(35), 11352-11353. [Link]

- ResearchGate. (n.d.). Thiamin (vitamin B1) biosynthesis in eukaryotes.

- Khatik, G. L. (2018). Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery.

- Yu, B., Li, N., & Fu, C. (Eds.). (2017). Privileged Scaffolds in Drug Discovery. [Link]

- Semantic Scholar. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Semantic Scholar. [Link]

- ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

- ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA.

- ResearchGate. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.

- YouTube. (2020).

- Bou-Salah, L., et al. (2016).

- Du, Q., Wang, H., & Xie, J. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. International Journal of Biological Sciences, 7(2), 149-155. [Link]

- ResearchGate. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

- ResearchGate. (n.d.). Some examples of triazole containing FDA approved drugs.

- ResearchGate. (n.d.). A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores.

- R Discovery. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. R Discovery. [Link]

- Julliard, J. H., & Douce, R. (1991). Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts. Proceedings of the National Academy of Sciences, 88(15), 6649-6653. [Link]

- Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1764-1776. [Link]

- ResearchGate. (n.d.). Thiamin Synthesis From Thiazole and Pyrimidine Precursors.

- Begley, T. P., et al. (1999). Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1). Topics in Current Chemistry, 208, 147-158. [Link]

- Li, H., et al. (2019). GmPGL1, a Thiamine Thiazole Synthase, Is Required for the Biosynthesis of Thiamine in Soybean. Frontiers in Plant Science, 10, 137. [Link]

- ResearchGate. (2025). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole.

- Google Patents. (n.d.). Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.

- FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). [Link]

- Google Patents. (n.d.). Synthesis method of 5-hydroxyethyl-4-methylthiazole.

- Yu, X., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(12), 9166-9172. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the Thiamin Thiazole in Eukaryotes: The Conversion of NAD to an Advanced Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | GmPGL1, a Thiamine Thiazole Synthase, Is Required for the Biosynthesis of Thiamine in Soybean [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. search.lib.utexas.edu [search.lib.utexas.edu]

- 14. juser.fz-juelich.de [juser.fz-juelich.de]

- 15. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. synarchive.com [synarchive.com]

- 22. chemhelpasap.com [chemhelpasap.com]

- 23. m.youtube.com [m.youtube.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. ijprajournal.com [ijprajournal.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-Methyl-5-(β-hydroxyethyl)thiazole Phosphate (THZ-P): The Core Thiazole Precursor in Thiamine Biosynthesis

Abstract

Thiamine pyrophosphate (TPP) is a universally conserved and essential enzymatic cofactor derived from Vitamin B1. Its biosynthesis is critical for central metabolism in prokaryotes, fungi, and plants. This technical guide provides an in-depth examination of the thiamine biosynthetic pathway, with a specific focus on its thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P). We will dissect the complex, multi-enzyme biosynthetic route leading to THZ-P in model prokaryotic systems, elucidate the mechanistic principles of its subsequent coupling with the pyrimidine precursor, and provide validated laboratory protocols for its chemical synthesis and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to understand, replicate, or target this fundamental biochemical pathway.

Introduction: The Significance of Thiamine and Its Precursors

Thiamine, or Vitamin B1, is indispensable for life. In its biologically active form, thiamine pyrophosphate (TPP), it functions as a critical coenzyme for enzymes involved in carbohydrate, lipid, and branched-chain amino acid metabolism.[1][2] Key TPP-dependent enzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, are central hubs in cellular energy production through the citric acid cycle.[1][2]

The thiamine molecule is a conjugate of two distinct heterocyclic structures: a pyrimidine and a thiazole. In all organisms capable of de novo synthesis, these two moieties are produced via separate metabolic branches and subsequently coupled to form thiamine monophosphate (ThMP).[3][4] A final phosphorylation event, catalyzed by thiamin phosphate kinase (ThiL), yields the active TPP cofactor.[3][5][6]

This guide centers on the thiazole component. While the topic of interest is often broadly referred to, the specific biological precursor is 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) , not 4,5-di(hydroxymethyl)thiazole.[5][7][8] Understanding the formation and utilization of THZ-P is paramount for fields ranging from metabolic engineering to the development of novel antimicrobial agents, as this pathway is absent in mammals and thus presents a viable therapeutic target.[5][9]

Section 1: The Biosynthetic Pathway of the Thiazole Moiety (THZ-P) in Bacteria

The formation of THZ-P is a feat of intricate biochemistry, requiring the coordinated action of multiple enzymes to assemble the thiazole ring from simple metabolic building blocks. The pathways in Escherichia coli and Bacillus subtilis are the most extensively studied and serve as our primary models.[3][4] The process involves the convergence of three molecular inputs: 1-deoxy-D-xylulose 5-phosphate (DXP), a sulfur donor, and a source of the C2-N3 fragment of the thiazole ring.[9]

The key enzymatic steps are as follows:

-

DXP Synthesis: 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to produce DXP. This is a common entry point for both thiamine and isoprenoid biosynthesis.[4]

-

Sulfur Mobilization: A complex system is used to deliver the sulfur atom. In E. coli, the sulfur carrier protein ThiS is adenylated at its C-terminus by ThiF. Subsequently, the cysteine desulfurase IscS mobilizes sulfur from cysteine, which is transferred to the adenylated ThiS to form a terminal thiocarboxylate (ThiS-COSH).[3][6] This activated sulfur is the ultimate source for the thiazole ring.

-

C2-N3 Fragment Generation: The source of the remaining atoms differs between organisms. In E. coli, the radical S-adenosylmethionine (SAM) enzyme ThiH converts tyrosine to dehydroglycine.[3][5] In B. subtilis, the flavoprotein ThiO oxidizes glycine to achieve the same end.[3][10]

-

Thiazole Ring Assembly: Thiazole synthase (ThiG) is the central enzyme that orchestrates the complex oxidative condensation of DXP, the ThiS-thiocarboxylate, and dehydroglycine to form the thiazole ring.[3][6][10]

-

Aromatization: The product of the ThiG-catalyzed reaction is a thiazole tautomer. In B. subtilis, the enzyme TenI is required to catalyze the final aromatization to yield THZ-P.[3][6]

The causality for this intricate pathway lies in the chemical stability of the starting materials and the energetic favorability of using activated carriers like ThiS-COSH and radical-based chemistry to construct the heterocyclic ring.

Section 2: The Coupling Reaction - A Dissociative Mechanism

The penultimate step in thiamine biosynthesis is the coupling of the thiazole and pyrimidine moieties, catalyzed by thiamin phosphate synthase (ThiE).[11] This enzyme joins THZ-P with 4-amino-5-(hydroxymethyl)-2-methylpyrimidine pyrophosphate (HMP-PP) to form thiamine monophosphate (ThMP) and pyrophosphate (PPi).[7][8]

Mechanistic studies have provided compelling evidence for a dissociative (SN1-like) mechanism.[7][8] This choice of pathway is dictated by the need to activate the pyrimidine ring for nucleophilic attack by the thiazole. The key events are:

-

Substrate Binding: Both HMP-PP and THZ-P bind to the active site of ThiE.

-

Dissociation: The enzyme facilitates the departure of the pyrophosphate group from HMP-PP. This is the rate-limiting step and results in the formation of a highly reactive, transient pyrimidine carbocation intermediate (or a species with significant carbocationic character).[8]

-

Nucleophilic Attack: The electron-rich thiazole ring of THZ-P acts as a nucleophile, attacking the pyrimidine carbocation. This traps the reactive intermediate and forms the C-C bond that links the two heterocyclic rings.

-

Product Release: The final products, ThMP and PPi, are released from the enzyme.

The evidence for this SN1-like mechanism over an SN2-like alternative includes kinetic studies using pyrimidine analogs with electron-donating or electron-withdrawing substituents, which demonstrated a strong dependence of the reaction rate on the electronic stability of the carbocation intermediate.[8]

Section 3: Laboratory Synthesis and Purification

For research and industrial applications, direct chemical synthesis of the unphosphorylated thiazole precursor, 4-methyl-5-(2-hydroxyethyl)thiazole, is often required. Various synthetic routes exist, with many being variations of the classic Hantzsch thiazole synthesis, which typically involves the condensation of a thioamide with an α-haloketone.[12]

A practical and scalable approach utilizes readily available starting materials.[13] The following protocol provides a validated method for its synthesis and subsequent purification.

Experimental Protocol 1: Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole[13]

Objective: To synthesize the target thiazole via condensation and subsequent diazotization/reduction.

Materials:

-

3-Acetylpropanol

-

Thiourea

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)

-

Diethyl ether

-

Sodium Nitrite (NaNO₂)

-

Sodium Hypophosphite (NaH₂PO₂)

-

Dichloromethane (DCM)

-

Ice

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-acetylpropanol (1.0 mol) and thiourea (1.2 mol) in an appropriate solvent under acidic conditions (e.g., aqueous HCl).

-

Heat the mixture to reflux (approx. 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup 1: After cooling to room temperature, carefully neutralize the reaction mixture with NaOH solution to a pH of 9-10.

-

Extract the aqueous phase three times with diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate. Remove the ether under reduced pressure to yield the crude aminothiazole intermediate.

-

Diazotization: Dissolve the crude intermediate in concentrated HCl and cool the solution to -15 °C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 mol) dropwise, ensuring the temperature remains below -10 °C. Stir for 30 minutes after addition is complete.

-

Reduction: While maintaining a low temperature (-5 °C), add an aqueous solution of sodium hypophosphite dropwise. Allow the reaction to proceed in an ice bath for 3-5 hours.

-

Workup 2: Adjust the pH of the final reaction mixture to ~9.0 with NaOH solution.

-

Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Final Purification: Remove the dichloromethane by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield 4-methyl-5-(2-hydroxyethyl)thiazole as a liquid.

Experimental Protocol 2: Purification by Column Chromatography[14]

For higher purity, the crude product from Protocol 1 can be purified using silica gel chromatography.

Procedure:

-

Dissolve the crude oil in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Collect fractions and monitor by TLC, staining with potassium permanganate to visualize the product.

-

Combine fractions containing the pure product and remove the solvent under reduced pressure.

Section 4: Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized 4-methyl-5-(2-hydroxyethyl)thiazole. A combination of spectroscopic techniques is standard practice.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural information. The expected chemical shifts are highly characteristic.[14]

-

¹H NMR (CDCl₃, 90 MHz): The proton spectrum will show distinct signals for the methyl group, the two methylene groups of the hydroxyethyl side chain, the hydroxyl proton, and the lone proton on the thiazole ring.

-

¹³C NMR (CDCl₃, 25.16 MHz): The carbon spectrum will confirm the number of unique carbon environments, corresponding to the thiazole ring carbons, the methyl group, and the side chain carbons.[14]

Methodology 2: Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular formula C₆H₉NOS.

Data Summary Table

| Analytical Method | Parameter | Expected Value/Observation | Reference |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.5 (s, 1H, thiazole H), ~3.8 (t, 2H, -CH₂OH), ~3.0 (t, 2H, -CH₂-thiazole), ~2.4 (s, 3H, -CH₃) | [14] |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~150 (thiazole C-S), ~149 (thiazole C-N), ~128 (thiazole C-C), ~62 (-CH₂OH), ~30 (-CH₂-thiazole), ~15 (-CH₃) | [14] |

| Mass Spec (ESI) | [M+H]⁺ | m/z ≈ 144.05 | Calculated |

Section 5: Relevance to Drug Development

The thiamine biosynthesis pathway is a validated and attractive target for the development of novel antimicrobial agents.[9] Its absence in humans provides a therapeutic window, allowing for selective targeting of pathogens. Most bacteria, pathogenic fungi, and parasites like Plasmodium falciparum rely on this pathway for survival, making its enzymes essential.[5]

-

Enzyme Inhibition: Enzymes such as ThiG (thiazole synthase) and ThiE (thiamin phosphate synthase) have complex mechanisms and unique active sites that can be targeted by small molecule inhibitors.[5][9] Blocking any step in the de novo synthesis of THZ-P or its subsequent coupling can lead to thiamine starvation and cessation of pathogen growth.

-

Antimetabolites: Analogs of the thiazole or pyrimidine precursors can be designed to act as antimetabolites. These molecules may be mistakenly taken up by the cell and incorporated by the biosynthetic enzymes, leading to the formation of non-functional thiamine analogs that can act as potent inhibitors of TPP-dependent enzymes.[15]

Therefore, a deep understanding of the structure and function of 4-methyl-5-(β-hydroxyethyl)thiazole and the enzymes that process it is crucial for structure-based drug design and the development of next-generation antibiotics.

Conclusion

4-Methyl-5-(β-hydroxyethyl)thiazole phosphate is the central thiazole precursor in the biosynthesis of the essential cofactor thiamine pyrophosphate. Its formation in microorganisms is a testament to elegant biochemical solutions, involving a suite of specialized enzymes to construct the heterocyclic ring. The subsequent coupling of this thiazole moiety with its pyrimidine counterpart is catalyzed by thiamin phosphate synthase via a well-characterized dissociative mechanism. The ability to replicate the synthesis of the thiazole core in the laboratory, guided by robust synthetic protocols and validated by modern analytical techniques, provides researchers with the tools needed to probe this pathway further. As the threat of antimicrobial resistance grows, the thiamine biosynthetic pathway, and specifically the enzymes involved with its unique thiazole precursor, will continue to be a fertile ground for the discovery of novel therapeutic agents.

References

- Jurgenson, A. M., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual Review of Biochemistry, 78, 569-603. [Link]

- Du, Q., Wang, H., & Xie, J. (2011). Thiamin (vitamin B1) biosynthesis and regulation: a rich source of antimicrobial drug targets? International Journal of Biological Sciences, 7(1), 1-6. [Link]

- Reddick, J. J., Nicewonger, R., & Begley, T. P. (2001). Mechanistic studies on thiamin phosphate synthase: evidence for a dissociative mechanism. Biochemistry, 40(34), 10095-10102. [Link]

- Reddick, J. J., Nicewonger, R., & Begley, T. P. (2001). Mechanistic Studies on Thiamin Phosphate Synthase: Evidence for a Dissociative Mechanism. Biochemistry, 40(34), 10095-10102. [Link]

- Zheng, S., Wang, J., Yin, D., et al. (2018). Bacterial growth and environmental adaptation via thiamine biosynthesis and thiamine-mediated metabolic interactions. The ISME Journal, 12, 1288-1300. [Link]